2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide
Description
Properties
IUPAC Name |
2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-15(2)12(16)5-8-7-14-11-4-3-9(13)6-10(8)11/h3-4,6,8,14H,5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXOWJMPCITEGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC1CNC2=C1C=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide typically involves:
- Synthesis of the 5-chloro-2,3-dihydro-1H-indole core , often via reduction or functionalization of 5-chloroindole derivatives.
- Alkylation at the 3-position of the indoline ring with an appropriate acetamide derivative bearing N,N-dimethyl substitution.
- Use of suitable solvents, bases, and reaction conditions to optimize yield and purity.
Preparation of the 5-Chloro-2,3-dihydro-1H-indole Intermediate
According to patent US7544685B2, 5-chloro-2,3-dihydro-1H-indole derivatives can be prepared by:
- Starting from 5-chloroindole or 5-chloro-1H-indole derivatives , which may be commercially available or synthesized via halogenation of indole precursors.
- Reduction of the indole double bond to form the dihydroindole (indoline) ring system. This can be achieved by catalytic hydrogenation using palladium on activated carbon under reflux conditions in solvents such as p-xylene.
- Purification involves filtration, concentration under reduced pressure, and extraction with organic solvents like ethyl acetate or tetrahydrofuran.
- The intermediate may be isolated as a solid after drying over magnesium sulfate and concentration in vacuo.
Alkylation with N,N-Dimethylacetamide Derivatives
The key step to introduce the N,N-dimethylacetamide substituent at the 3-position involves alkylation:
- Alkylation is performed by reacting the 5-chloro-2,3-dihydro-1H-indole with an alkylating agent such as N,N-dimethyl-2-chloroacetamide or related derivatives.
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methylpyrrolidinone (NMP).
- A base such as potassium carbonate, triethylamine, or diisopropylethylamine is used to deprotonate the indoline nitrogen and facilitate nucleophilic substitution.
- The reaction temperature is maintained at reflux or slightly below the solvent boiling point to optimize conversion.
- After completion, the reaction mixture is cooled, diluted with water, and extracted with organic solvents.
- Purification is achieved by flash chromatography on silica gel using eluents such as ethyl acetate with triethylamine to prevent compound decomposition.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Reduction of 5-chloroindole | Pd/C catalyst, H2 gas | p-xylene | Reflux (~140°C) | ~90 | Dean-Stark trap used to remove water; filtration and concentration under vacuum |
| Alkylation with chloroacetamide | 5-chloro-2,3-dihydro-1H-indole, N,N-dimethyl-2-chloroacetamide, K2CO3 | DMF or DMSO | 80-120°C | 70-85 | Base-promoted nucleophilic substitution; reaction monitored by TLC or LC; flash chromatography purification |
Analytical and Purification Techniques
- Thin-layer chromatography (TLC) and gas chromatography–mass spectrometry (GC/MS) are used to monitor reaction progress and detect side products.
- Purification by flash chromatography on silica gel with eluent mixtures such as ethyl acetate/triethylamine ensures high purity.
- Final compounds are characterized by NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm structure and purity.
- Optical rotation measurements may be performed for chiral derivatives using polarimetry in solvents like dimethyl sulfoxide.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome/Notes |
|---|---|---|---|
| 5-chloroindole synthesis | Halogenation of indole or commercial sourcing | Obtain halogenated indole | Starting material for reduction |
| Reduction to 2,3-dihydroindole | Pd/C, H2, reflux in p-xylene | Saturate indole double bond | 5-chloro-2,3-dihydro-1H-indole |
| Alkylation at 3-position | N,N-dimethyl-2-chloroacetamide, base, DMF/DMSO | Introduce N,N-dimethylacetamide | Target compound formation |
| Purification | Flash chromatography, recrystallization | Remove impurities | Pure final product |
| Characterization | TLC, GC/MS, NMR, IR, MS, polarimetry | Confirm structure and purity | Analytical validation |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the acetamide moiety using reducing agents like lithium aluminum hydride.
Substitution: The chloro group on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of N,N-dimethylacetamide derivatives with reduced carbonyl groups.
Substitution: Formation of substituted indole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Dihydroindole Cores
Several dihydroindole-based acetamides have been synthesized and evaluated. Key examples include:
- N-[2-(5-Bromo-1,3-dimethyl-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide (8j) : Features a 5-bromo substituent and ethyl acetamide group. Synthesis yields (21%) suggest bromine’s steric bulk may hinder reactivity compared to chlorine .
- N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide () : A fully aromatic indole analogue with a 5-chloro substituent. The absence of dihydro saturation may reduce conformational flexibility, impacting receptor interactions .
Key Differences :
- Substituent Effects : Chlorine (electronegative, moderate size) vs. bromine (larger, polarizable) alters electronic and steric profiles.
- Acetamide Groups : N,N-dimethylacetamide (target) vs. N-ethyl (8j, 8k) modifies lipophilicity (logP) and metabolic stability.
Indole vs. Dihydroindole Derivatives
- N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide () : Aromatic indole with 5-methoxy and 2-methyl groups. Methoxy’s electron-donating nature contrasts with chlorine’s electron-withdrawing effect, influencing electronic properties and binding affinity .
- 2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide () : Incorporates a dioxo group, increasing polarity and hydrogen-bonding capacity compared to the target compound’s saturated dihydroindole .
Implications :
- Dihydroindole cores may offer improved solubility over aromatic indoles but reduced planar rigidity for π-π stacking.
Acetamide Group Variations
- N,N-Dimethylacetamide () : Widely used as a solvent, its high lipophilicity (logP ~0.3) contrasts with the target compound’s dimethylacetamide group, which likely increases logP to ~2.0 .
- Pesticide Analogues () : Compounds like alachlor (N-(2,6-diethylphenyl)-N-methoxymethylacetamide) share acetamide motifs but lack indole cores, highlighting structural diversity in bioactivity .
Comparative Data Table
*LogP values estimated based on structural features.
Biological Activity
The compound 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide is a derivative of indole, a structure known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The compound is characterized by the following chemical structure:
- IUPAC Name : 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide
- Molecular Formula : C12H14ClN2O
- Molecular Weight : 240.70 g/mol
Biological Activity Overview
Indole derivatives have been extensively studied for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The specific compound has shown promise in various biological assays.
Antitumor Activity
Research indicates that indole-based compounds can effectively target cancer cells. For instance, studies have shown that analogs of indole exhibit significant antitumor activity against non-small cell lung cancer (NSCLC) cell lines. The mechanism often involves the modulation of signaling pathways such as the Akt pathway, which is crucial in cancer cell proliferation and survival .
Table 1: Antitumor Activity of Indole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| NMK-BH3 | A549 | 0.3 | Mitochondria-dependent apoptosis |
| SK228 | H1299 | 3.4 | ROS production and DNA damage |
| 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide | A549 | TBD | TBD |
The biological activity of 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide may involve several mechanisms:
- Inhibition of Protein Kinases : Similar indole derivatives have been shown to inhibit protein kinases involved in cell signaling pathways that promote tumor growth.
- Induction of Apoptosis : Compounds targeting mitochondrial pathways can lead to increased expression of pro-apoptotic factors such as Bax and caspases while decreasing anti-apoptotic factors like Bcl-2 .
- Antimicrobial Properties : Some indole derivatives exhibit antibacterial activity against various pathogens, indicating a potential role in treating infections alongside cancer therapy .
Case Studies
Several studies have investigated the biological activity of indole derivatives similar to our compound:
- Study on NSCLC :
- Antimicrobial Evaluation :
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(5-chloro-2,3-dihydro-1H-indol-3-yl)-N,N-dimethylacetamide, and how is reaction progress optimized?
- Methodological Answer : A common approach involves refluxing intermediates with chloroacetyl chloride or similar reagents in the presence of a base like triethylamine. Reaction progress is monitored via thin-layer chromatography (TLC) to confirm completion . Purification typically involves recrystallization from solvents like pet-ether or methylene chloride/methanol mixtures . For analogs, coupling reactions using carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane with triethylamine as a catalyst are effective .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Determines structural integrity, including indole ring substitution patterns and acetamide group conformation .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch in acetamide at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in dimer formation) .
Advanced Research Questions
Q. How can X-ray crystallography elucidate conformational stability and intermolecular interactions?
- Methodological Answer : Single-crystal X-ray analysis reveals dihedral angles between the indole ring and acetamide group, which influence steric repulsion and hydrogen bonding. For example, in related compounds, dihedral angles between aromatic and heterocyclic rings range from 44.5° to 77.5°, with R₂²(10)-type dimerization via N–H⋯O bonds . Refinement protocols include riding-mode H-atom placement and anisotropic displacement parameters for non-H atoms .
Q. What experimental design principles apply to evaluating this compound’s biological activity (e.g., antimicrobial or anticancer assays)?
- Methodological Answer :
- Split-Plot Designs : Use randomized blocks with controls for variables like cell line variability or solvent effects. For example, split-split plots can segregate biological replicates, treatment doses, and time points .
- Dose-Response Curves : Include IC₅₀ calculations using nonlinear regression models.
- Statistical Validation : Apply ANOVA or t-tests with Bonferroni correction for multiple comparisons .
- Positive/Negative Controls : Use known antimicrobials (e.g., ampicillin) and solvent-only groups to isolate compound-specific effects .
Q. How do steric and electronic factors influence reactivity in nucleophilic substitution or coordination chemistry?
- Methodological Answer :
- Steric Effects : Bulky substituents on the indole nitrogen (e.g., N,N-dimethyl groups) hinder nucleophilic attack at the carbonyl carbon, favoring alternative reaction pathways .
- Electronic Effects : Electron-withdrawing groups (e.g., Cl at the 5-position) increase acetamide electrophilicity, enhancing reactivity with nucleophiles like amines or thiols .
- Coordination Chemistry : The acetamide oxygen can act as a ligand for transition metals (e.g., Cu²⁺), with stability assessed via UV-Vis titration or cyclic voltammetry .
Q. How should researchers address discrepancies in biological activity data across studies?
- Methodological Answer :
- Replication : Repeat assays under identical conditions (e.g., pH, temperature) to confirm reproducibility .
- Meta-Analysis : Compare datasets using standardized metrics (e.g., logP, IC₅₀) and adjust for variables like cell permeability or assay sensitivity .
- Contradiction Resolution : Cross-validate results with orthogonal methods (e.g., fluorescence microscopy vs. flow cytometry for cytotoxicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
